molecular formula C25H21N3O B2423815 5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-52-6

5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2423815
CAS No.: 866347-52-6
M. Wt: 379.463
InChI Key: VEZCJOCIYZQUIO-UHFFFAOYSA-N
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Description

5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the condensation of appropriate substituted anilines with pyrazole derivatives, followed by cyclization reactions. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated pyrazoloquinoline compounds.

Scientific Research Applications

5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to therapeutic effects. For instance, it could inhibit topoisomerase enzymes, thereby preventing DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinolines: Similar in structure but lack the pyrazole ring.

    Pyrazoles: Contain the pyrazole ring but not fused with quinoline.

    Benzyl derivatives: Share the benzyl group but differ in the core structure.

Uniqueness

5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to its fused pyrazoloquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-17-11-12-23-21(13-17)25-22(24(26-27-25)19-8-4-3-5-9-19)16-28(23)15-18-7-6-10-20(14-18)29-2/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZCJOCIYZQUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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